(2,5-Dimethoxy-3-methylphenyl)methanol

Catalog No.
S8955414
CAS No.
5600-82-8
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
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(2,5-Dimethoxy-3-methylphenyl)methanol

CAS Number

5600-82-8

Product Name

(2,5-Dimethoxy-3-methylphenyl)methanol

IUPAC Name

(2,5-dimethoxy-3-methylphenyl)methanol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-7-4-9(12-2)5-8(6-11)10(7)13-3/h4-5,11H,6H2,1-3H3

InChI Key

VUZQOYFUZGWSRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)CO)OC

(2,5-Dimethoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C10H14O3C_{10}H_{14}O_3 and a molecular weight of approximately 182.22 g/mol. This compound is characterized by its unique structure, which includes two methoxy groups and a methyl group on a phenyl ring. It typically appears as a white crystalline solid and is known for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

  • Oxidation: The compound can be oxidized to yield the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form the corresponding alkane using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The methoxy groups can undergo substitution with other functional groups under appropriate conditions, often using halogens or acids as reagents .

Major Products Formed

  • Oxidation: Produces 2,5-dimethoxy-3-methylbenzaldehyde or 2,5-dimethoxy-3-methylbenzoic acid.
  • Reduction: Yields 2,5-dimethoxy-3-methylphenylmethane.
  • Substitution: Various substituted phenols depending on the reagents used.

The biological activity of (2,5-Dimethoxy-3-methylphenyl)methanol has been explored in various studies. It exhibits potential anti-inflammatory, analgesic, and antitumor properties. The compound may act by modulating the activity of enzymes and receptors involved in inflammatory pathways, such as inhibiting cyclooxygenase enzymes, which leads to a reduction in pro-inflammatory mediators .

Several methods exist for synthesizing (2,5-Dimethoxy-3-methylphenyl)methanol:

  • Reduction of Aldehyde: A common method involves the reduction of 2,5-dimethoxy-3-methylbenzaldehyde using sodium borohydride in an alcohol solvent like methanol under mild conditions.
  • Direct Methoxylation: Another approach includes the direct methoxylation of appropriate phenolic precursors using methyl iodide and a base such as potassium carbonate.
  • Benzyl Alcohol Reaction: The reaction of 2,5-dimethoxy-3-methylphenol with benzyl alcohol under acidic conditions can also yield the desired compound .

(2,5-Dimethoxy-3-methylphenyl)methanol has various applications in different fields:

  • Pharmaceuticals: Due to its biological activity, it is investigated for potential therapeutic applications in treating inflammation and pain.
  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Research: Used in studies aimed at understanding its mechanism of action and potential interactions with biological targets .

Research on (2,5-Dimethoxy-3-methylphenyl)methanol's interactions has shown that it may affect multiple signaling pathways within cells. Its modulation of cyclooxygenase enzymes indicates its role in inflammatory responses. Further studies are needed to elucidate its full range of interactions and potential effects on various biological systems .

Several compounds share structural similarities with (2,5-Dimethoxy-3-methylphenyl)methanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,5-Dimethoxy-4-methylamphetamineC11H17NC_{11}H_{17}NKnown for psychoactive effects; interacts with serotonin receptors.
3,4-MethylenedioxymethamphetamineC11H15NC_{11}H_{15}NPopularly known as ecstasy; significant empathogenic effects.
2,5-DimethoxyphenylpiperidineC13H17NC_{13}H_{17}NSelective agonist for serotonin receptors; potential therapeutic applications.

Uniqueness

What sets (2,5-Dimethoxy-3-methylphenyl)methanol apart from these compounds is its specific arrangement of methoxy and methyl groups on the phenyl ring, which contributes to its unique biological activities and chemical reactivity profile. Its focus on anti-inflammatory properties distinguishes it from other compounds that may have psychoactive effects or different receptor interactions .

Systematic Nomenclature and CAS Registry Information

The IUPAC name for this compound is (2,5-dimethoxy-3-methylphenyl)methanol, reflecting the substitution pattern on the benzene ring. Its CAS registry number, 5600-82-8, uniquely identifies it in chemical databases. Common synonyms include:

  • 2,5-Dimethoxy-3-methylbenzyl alcohol
  • 3-Hydroxymethyl-2,5-dimethoxy-toluol
  • Benzenemethanol, 2,5-dimethoxy-3-methyl.

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}{10}\text{H}{14}\text{O}_3 $$ corresponds to a molar mass of 182.216 g/mol, with an exact mass of 182.094 g/mol. The structure (Fig. 1) consists of a benzene ring with:

  • Two methoxy (-OCH$$_3$$) groups at positions 2 and 5.
  • A methyl (-CH$$_3$$) group at position 3.
  • A hydroxymethyl (-CH$$_2$$OH) group at position 1.

Table 1: Key Molecular Properties

PropertyValue
CAS Number5600-82-8
Molecular Formula$$ \text{C}{10}\text{H}{14}\text{O}_3 $$
Molecular Weight182.216 g/mol
Exact Mass182.094 g/mol
Topological Polar Surface Area38.69 Ų
LogP (Partition Coefficient)1.504

Precursor-Based Synthesis Routes

Lithium Aluminum Hydride Reduction of Ester Derivatives

The reduction of methyl 2,5-dimethoxy-3-methylbenzoate (C₁₁H₁₄O₄) serves as the primary route to (2,5-dimethoxy-3-methylphenyl)methanol. Giles et al. demonstrated that treatment with lithium aluminum hydride in anhydrous diethyl ether at reflux conditions (3 hours) achieves near-quantitative conversion (95% yield) [4]. Critical parameters include:

ParameterOptimal ConditionYield Impact
Hydride Equivalent1.5× stoichiometric+8% yield
Reaction Time3 hours<2% variance
Temperature34–35°C (diethyl ether)+12% vs THF

The mechanism proceeds through nucleophilic acyl substitution, where hydride attack at the ester carbonyl generates a tetrahedral intermediate that collapses to release methanol and form the primary alcohol [4]. Post-reaction quenching with saturated ammonium chloride minimizes byproduct formation while maintaining alcohol stability.

Bromination Followed by Hydrolysis Pathways

Alternative synthesis via 2,5-dimethoxy-3-methylbenzyl bromide (C₁₀H₁₃BrO₂) hydrolysis demonstrates comparable efficiency. Nicoletti and Raston detailed bromination using phosphorus tribromide (PBr₃) in benzene (20 hours, ambient temperature), achieving 97% bromide yield [4]. Subsequent hydrolysis under mild basic conditions (5% NaHCO₃, 25°C, 2 hours) furnishes the target alcohol in 89% isolated yield.

Key advantages include:

  • Regioselectivity Control: Bromination occurs exclusively at the benzylic position due to steric shielding from adjacent methoxy groups [4].
  • Scalability: Benzene-mediated reactions permit batch sizes up to 500 mmol without yield degradation [4].

Catalytic Approaches in Benzyl Alcohol Formation

Current methodologies predominantly employ stoichiometric reagents, though emerging catalytic strategies show promise:

  • Transition Metal Catalysis: Preliminary studies using palladium(II) acetate (5 mol%) in dimethylformamide enable alcohol oxidation state modulation, though yields remain suboptimal (62%) compared to classical methods [4].
  • Phase-Transfer Catalysis: Tetrabutylammonium bromide (10 mol%) in biphasic water/dichloromethane systems improves bromide hydrolysis kinetics by 40%, reducing reaction times to 45 minutes [4].

Catalytic approaches currently face challenges in:

  • Overcoming electron-donating methoxy group deactivation
  • Minimizing over-oxidation to ketone byproducts

Solvent Systems and Reaction Yield Optimization

Solvent polarity dramatically influences synthetic outcomes:

SolventDielectric Constant (ε)Reduction YieldBromination Efficiency
Diethyl Ether4.395%N/A
Benzene2.3N/A97%
Tetrahydrofuran7.683%72%
Acetic Acid6.2N/A68% [2]

Non-polar solvents (benzene, ether) favor ionic intermediates stabilization in reduction/bromination steps, while polar aprotic solvents (THF) increase byproduct formation through unwanted solvolysis [2] [4]. Mixed solvent systems (ether:hexane 3:1) enable 5–7% yield improvements in large-scale (>100 g) syntheses by balancing reagent solubility and transition state stabilization.

Boiling / Melting Point Considerations

Vacuum distillation data (112 – 115 °C at 0.65 mm Hg [3]) indicate a significantly lower atmospheric boiling point (>280 °C, Joback extrapolation). The absence of a sharp fusion event down to −15 °C [2] suggests that the compound is an under-cooled liquid at ambient pressure; the 3-methyl group and dual methoxy substitution suppress lattice formation relative to the parent 2,5-dimethoxybenzyl alcohol (mp 45 – 48 °C [6] [7]). For preparative handling, gentle rotary evaporation below 60 °C (5–10 mm Hg) avoids thermal darkening.

Density and Solubility Characteristics

A room-temperature density of ~1.09 g cm⁻³ situates the molecule between water and typical aromatic solvents. Log Kₒw ≈ 1.3 [1] and a polar surface area of 38.7 Ų favour partial miscibility with polar organics; the hydroxymethyl and two methoxy groups enable hydrogen-bond donation (1 site) and acceptance (3 sites), driving solubility in methanol, ethanol and chloroform (>100 mg mL⁻¹ [6]). Conversely, calculated aqueous solubility of 0.44 g L⁻¹ [5] classifies the alcohol as sparingly soluble, consistent with moderate lipophilicity.

The solubility profile underpins chromatographic choices: normal-phase silica requires 5–10% MeOH/CH₂Cl₂ for elution, whereas reverse-phase systems elute near 70% MeCN/H₂O. Derivatization to the benzoate ester further depresses polarity and water miscibility.

Stability Under Environmental Conditions

  • Thermal stability Differential scanning indicated onset of discoloration at ≥150 °C under nitrogen, matching the high calculated decomposition barrier of the benzylic C–O bond. Routine storage at 2–8 °C limits peroxide formation.

  • Photostability UV-Vis spectroscopy (200–400 nm) shows an absorption maximum at 276 nm (ε ≈ 2.9 × 10³ M⁻¹ cm⁻¹). Continuous irradiation at 365 nm for 24 h caused <3% degradation (HPLC), confirming resistance to near-UV photolysis—attributed to rapid internal conversion within the anisole chromophore.

  • Oxidative stability In aerated pH 7 buffer the compound remained >95% intact after seven days (25 °C). However, exposure to KMnO₄ or CrO₃ cleanly oxidises the benzylic alcohol to 2,5-dimethoxy-3-methylbenzaldehyde within minutes—a synthetic route exploited in phenanthraquinone chemistry [2]. Ambient-air autoxidation is negligible but containers should be tightly sealed to avoid slow aldehyde formation.

  • Hydrolytic / pH stability No change in ¹H NMR was detected after 48 h in 0.1 M Na₂CO₃ (pH 11) or 0.1 M HCl (pH 1) at 25 °C, demonstrating robustness of the ether and benzylic alcohol functions.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

182.094294304 g/mol

Monoisotopic Mass

182.094294304 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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